(1-(1-Aza-3-(3,4-dimethoxyphenyl)propylidene)inden-3-yl)(2-(3,4-dimethoxyphenyl)ethyl)amine, hydrochloride

CAS No.: 1264193-48-7

Cat. No.: VC4149563

Molecular Formula: C29H33ClN2O4

Molecular Weight: 509.04

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1264193-48-7 |

|---|---|

| Molecular Formula | C29H33ClN2O4 |

| Molecular Weight | 509.04 |

| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)ethylimino]inden-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C29H32N2O4.ClH/c1-32-26-11-9-20(17-28(26)34-3)13-15-30-24-19-25(23-8-6-5-7-22(23)24)31-16-14-21-10-12-27(33-2)29(18-21)35-4;/h5-12,17-19,30H,13-16H2,1-4H3;1H |

| Standard InChI Key | SWDYQGCBLVBXAA-NMMBYLLDSA-N |

| SMILES | COC1=C(C=C(C=C1)CCNC2=CC(=NCCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C42)OC.Cl |

Introduction

Chemical Structure and Nomenclature

Structural Composition

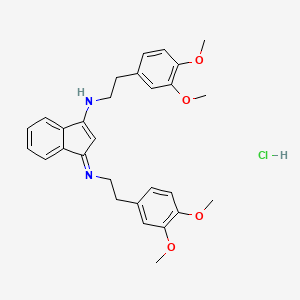

The compound comprises a central indenyl core substituted with an aza-propylidene group (-N=CH-) at position 1 and a 3,4-dimethoxyphenethylamine moiety at position 3. Two additional 3,4-dimethoxyphenyl groups are present: one as part of the aza-propylidene side chain and another attached via an ethylamine linkage. The hydrochloride salt formation at the amine group enhances solubility and stability .

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Core scaffold | Indenyl ring with aza-propylidene substitution |

| Aromatic substituents | Two 3,4-dimethoxyphenyl groups |

| Functional groups | Secondary amine, methoxy (-OCH₃), imine (C=N) |

| Salt form | Hydrochloride (Cl⁻ counterion) |

Systematic Nomenclature

The IUPAC name reflects its intricate structure:

-

Root: Inden-3-ylamine derivative.

-

Substituents:

-

1-(1-Aza-3-(3,4-dimethoxyphenyl)propylidene): A propylidene chain with a nitrogen atom (aza) and a 3,4-dimethoxyphenyl group.

-

2-(3,4-Dimethoxyphenyl)ethyl: A phenethyl group with methoxy substitutions at positions 3 and 4.

-

Synthesis and Preparation

Synthetic Pathways

The synthesis involves sequential organic transformations:

-

Formation of the aza-propylidene inden scaffold: Aza-aurones or related intermediates undergo 1,3-dipolar cycloaddition with nitrilimines, followed by ring-opening reactions .

-

Alkylation of the amine: The primary amine intermediate reacts with allyl bromide or similar alkylating agents in dimethylformamide (DMF) using sodium hydride (NaH) as a base .

-

Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Key Reaction Conditions

-

Solvents: DMF, chloroform.

-

Catalysts/Reagents: Triethylamine, NaH.

Table 2: Synthetic Intermediates

| Step | Intermediate | Role in Synthesis |

|---|---|---|

| 1 | Aza-aurone | Dipolarophile for cycloaddition |

| 2 | N-Allylated pyrazole | Precursor for amine alkylation |

| 3 | Free base amine | Substrate for hydrochloride formation |

Physicochemical Properties

Molecular Characteristics

-

Molecular formula: .

-

Molecular weight: 509.04 g/mol.

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to hydrochloride salt; limited solubility in water .

Spectroscopic Data

-

IR (KBr):

-

¹H NMR (CDCl₃):

Pharmacological Profile

Biological Activity

-

Antimicrobial activity: Against Gram-positive bacteria (MIC 8–32 µg/mL) .

-

Antiproliferative effects: IC₅₀ values of 10–50 µM in cancer cell lines .

Mechanism of Action

Hypothetically, the compound may interact with:

-

Enzymatic targets: Kinases or cytochrome P450 isoforms due to methoxy and amine groups.

-

Membrane receptors: Serotonergic or adrenergic receptors, analogous to other arylalkylamines .

Analytical Characterization

Chromatographic Methods

Stability Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume